Quinine-d3

Isotopic purity verification Reference standard characterization Structural elucidation

Quinine-d3 is a stable isotope-labeled internal standard specifically designed for LC-MS/MS quantification of quinine in biological matrices. Unlike unlabeled quinine or quinidine analogs, its +3 Da mass separation and ≥98 atom% D isotopic enrichment eliminate channel cross-talk and ensure accurate correction for ion suppression and extraction variability. Supplied with full CoA documentation (¹H-NMR, HPLC purity, isotopic purity, specific rotation) and optional pharmacopeial traceability (USP/EP), it meets FDA/EMA bioanalytical guidance for ANDA/NDA submissions. Choose Quinine-d3 for regulatory-compliant, matrix-robust quantitation.

Molecular Formula C20H24N2O2
Molecular Weight 327.4 g/mol
Cat. No. B13725588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinine-d3
Molecular FormulaC20H24N2O2
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O
InChIInChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14-,19-,20+/m0/s1/i2D3
InChIKeyLOUPRKONTZGTKE-TWPBZBMPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinine-d3 Procurement Guide: Deuterated Internal Standard Specifications and Analytical Differentiation


Quinine-d3 (CAS 2734920-95-5) is a stable isotope-labeled analog of the cinchona alkaloid quinine, bearing a trideuterated methoxy group at the 6′ position [1]. With a molecular formula C₂₀H₂₁D₃N₂O₂ and molecular weight of 327.44 g/mol, the compound exhibits a +3 Da mass shift relative to unlabeled quinine (324.42 g/mol) . Quinine-d3 is manufactured and supplied as a certified reference standard for use as an internal standard (IS) in LC-MS/MS quantitative bioanalysis, with commercial specifications typically reporting chemical purity ≥95% (HPLC) and isotopic enrichment ≥98 atom% D .

Why Unlabeled Quinine or Structural Analogs Cannot Substitute for Quinine-d3 in Quantitative LC-MS/MS


Substituting Quinine-d3 with unlabeled quinine or quinidine (its diastereomer) introduces fundamental analytical liabilities in LC-MS/MS quantification. Unlabeled compounds cannot correct for ion suppression/enhancement or variable extraction recovery in complex biological matrices, as they co-elute and share identical MRM transitions with the target analyte [1]. Structural analogs such as quinidine, while chromatographically separable, exhibit distinct ionization efficiencies and matrix effect profiles that preclude reliable normalization [2]. Deuterated internal standards with insufficient isotopic enrichment or incomplete characterization similarly fail to provide regulatory-compliant traceability, compromising method validation under FDA/EMA bioanalytical guidance [3].

Quinine-d3 Quantitative Differentiation Evidence: Comparative Analytical Specifications


Site-Specific Deuteration Enables Definitive Structural Confirmation by ¹H-NMR and MS

Quinine-d3 bears deuterium substitution specifically at the 6′-methoxy position as (methoxy-d3), enabling unambiguous structural confirmation by the absence of the OCH₃ singlet in ¹H-NMR and a characteristic +3 Da parent ion shift (m/z 325 → m/z 328) in mass spectrometry . In contrast, unlabeled quinine displays the full OCH₃ proton integration, and quinidine (the diastereomer) exhibits distinct optical rotation and chromatographic behavior .

Isotopic purity verification Reference standard characterization Structural elucidation

Validated HPLC-MS/MS Internal Standard Performance in Complex Herbal Matrices

In a validated HPLC-MS/MS method for detecting 11 antimalarial adulterants in herbal products, quinidine-d3 (a structurally analogous deuterated IS to quinine-d3) enabled linear calibration (r² ≥ 0.991) over 0.001–0.3 µg/mL, with method precision (%RSD) ranging from 1.0–13.8% and matrix factor 0.77–0.97 [1]. Unlabeled internal standards or external calibration without isotopic IS would be unable to correct for the substantial matrix suppression observed (MF ≤ 0.77, indicating up to 23% ion suppression) [1].

Method validation Matrix effect Adulterant detection

High Isotopic Purity (≥98–99.1 atom% D) Ensures Minimal Cross-Contribution to Analyte Signal

Commercial Quinine-d3 is supplied with certified isotopic purity of ≥98 atom% D (BOC Sciences specification) or 99.1% (Santa Cruz Biotechnology lot-specific analysis) . This high enrichment minimizes the residual unlabeled quinine fraction that would otherwise contribute to the analyte MRM channel, a critical requirement for accurate low-concentration quantification. Lower-enrichment deuterated standards (e.g., <95 atom% D) produce measurable cross-signal that artificially elevates apparent analyte concentration and compromises LOQ [1].

Isotopic enrichment Mass spectrometry accuracy Internal standard qualification

Regulatory-Compliant Characterization Supports ANDA/NDA Method Validation and Quality Control

Quinine-d3 is supplied with full characterization data (¹H-NMR, MS, isotopic purity, specific rotation) compliant with pharmacopeial guidelines, enabling direct use as a reference standard for analytical method validation (AMV) and quality control in ANDA/NDA submissions [1][2]. In contrast, generic or research-grade deuterated compounds often lack lot-specific certificates of analysis, GMP documentation, or traceability to USP/EP standards, rendering them unsuitable for regulated bioanalysis [3].

Regulatory compliance Method validation Quality control

Quinine-d3 Optimal Procurement and Application Scenarios in Analytical and Bioanalytical Workflows


Regulated Bioanalytical Method Development and Validation for Quinine Pharmacokinetic Studies

Quinine-d3 is the preferred internal standard for LC-MS/MS quantification of quinine in plasma, serum, or whole blood samples during clinical pharmacokinetic studies. Its high isotopic purity (≥98 atom% D) minimizes cross-talk to the analyte channel , while comprehensive CoA documentation supports regulatory method validation under FDA/EMA bioanalytical guidelines [1]. The +3 Da mass separation from unlabeled quinine eliminates interference from endogenous matrix components and quinine metabolites.

Quality Control and Adulterant Detection in Herbal and Nutraceutical Products

As demonstrated in validated HPLC-MS/MS methods for antimalarial adulterant screening, deuterated IS compounds structurally analogous to quinine-d3 (e.g., quinidine-d3) enable accurate quantification in complex herbal matrices with matrix factors as low as 0.77 [2]. Quinine-d3 is appropriate for analogous applications requiring correction for ion suppression and variable extraction recovery in multi-component screening assays.

Reference Standard Procurement for ANDA/NDA Analytical Method Validation (AMV)

Quinine-d3 supplied with full characterization data (¹H-NMR, MS, isotopic purity, specific rotation) and optional traceability to USP/EP standards meets the documentation requirements for ANDA/NDA submissions [3]. This distinguishes it from research-grade deuterated compounds lacking lot-specific certification, making it suitable for QC release testing and stability-indicating method development in pharmaceutical manufacturing environments.

Metabolic Pathway Tracking and Isotope Dilution Mass Spectrometry

The site-specific deuteration at the 6′-methoxy position enables precise tracking of quinine metabolism without altering the compound's physicochemical properties or chromatographic retention time relative to the unlabeled analyte . This supports isotope dilution MS workflows for absolute quantification of quinine and its hydroxylated metabolites in in vitro microsomal incubations and in vivo disposition studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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